
Spectroscopic Profile of 4-Heptyloxyphenol: An
In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B081985 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
Heptyloxyphenol, a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

spectroscopic information (NMR, IR, and Mass Spectrometry), experimental protocols, and a

visual representation of the analytical workflow.

Spectroscopic Data
The following tables summarize the key spectral data obtained for 4-Heptyloxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.77 d 2H Ar-H ortho to OH

6.71 d 2H Ar-H ortho to O-Alkyl

4.75 s 1H Ar-OH

3.87 t 2H -O-CH₂-

1.74 p 2H -O-CH₂-CH₂-

1.42 m 2H -O-(CH₂)₂-CH₂-

1.31 m 6H -(CH₂)₃-CH₃

0.89 t 3H -CH₃

d: doublet, t: triplet, p: pentet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

153.2 C-O (Aromatic)

149.8 C-OH (Aromatic)

116.1 CH (Aromatic)

115.5 CH (Aromatic)

68.8 -O-CH₂-

31.8 -CH₂-

29.3 -CH₂-

29.1 -CH₂-

26.0 -CH₂-

22.6 -CH₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
The solid sample was analyzed, and the following characteristic absorption bands were

observed.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3390 Strong, Broad O-H stretch (phenolic)

2925, 2855 Strong, Sharp C-H stretch (aliphatic)

1510 Strong, Sharp C=C stretch (aromatic ring)

1230 Strong, Sharp C-O stretch (aryl ether)

825 Strong, Sharp
p-disubstituted benzene (C-H

out-of-plane bend)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

208 45 [M]⁺ (Molecular Ion)

110 100 [HOC₆H₄O]⁺

81 15 [C₆H₅]⁺

Experimental Protocols
The spectral data presented in this guide were obtained using standard analytical techniques

for the characterization of organic compounds.

NMR Spectroscopy
A solution of 4-Heptyloxyphenol was prepared in a deuterated solvent, typically chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal

standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The solid sample of 4-Heptyloxyphenol was prepared for analysis using the KBr (potassium

bromide) pellet method. A small amount of the sample was intimately mixed with dry KBr

powder and pressed into a thin, transparent disk.

Mass Spectrometry
Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. The sample was introduced into the GC, where it was vaporized and separated on

a capillary column. The separated components then entered the mass spectrometer, where

they were ionized, typically by electron ionization (EI). The resulting ions were separated based

on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow
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The logical flow of spectroscopic analysis for the characterization of 4-Heptyloxyphenol is
depicted in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

4-Heptyloxyphenol Sample

NMR Spectroscopy
(¹H and ¹³C)Dissolution

IR Spectroscopy
(FTIR)
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Mass Spectrometry
(GC-MS)
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Structural Elucidation
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Spectroscopic analysis workflow for 4-Heptyloxyphenol.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Heptyloxyphenol: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081985#spectral-data-for-4-heptyloxyphenol-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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